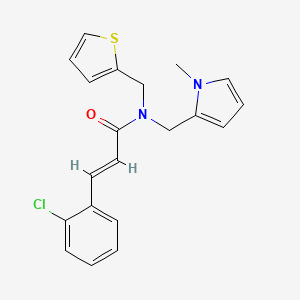

(E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide

Übersicht

Beschreibung

(E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole moiety, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide typically involves a multi-step process:

Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through a reaction between acryloyl chloride and an appropriate amine under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acrylamide intermediate.

Attachment of the Pyrrole and Thiophene Groups: The final steps involve the coupling of the pyrrole and thiophene moieties to the acrylamide backbone. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the acrylamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the acrylamide group could produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

The compound (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by data tables and case studies.

Molecular Formula

The molecular formula of the compound is , indicating a diverse range of functional groups that may interact with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural features that may inhibit specific biological pathways.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Compounds with similar structures have shown efficacy against various cancer cell lines. |

| Anti-inflammatory Properties | The presence of the pyrrole and thiophene rings suggests potential COX inhibition. |

| Antimicrobial Effects | Chlorinated compounds often exhibit antimicrobial properties, making this compound a candidate for further exploration. |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of similar acrylamide compounds were tested against breast cancer cell lines. Results indicated significant cytotoxicity, prompting further investigation into the mechanisms of action and structure-activity relationships (SAR) .

Pharmacology

The pharmacological profile of this compound is being explored, particularly its interaction with various receptors and enzymes.

Table 2: Pharmacological Targets

| Target Type | Potential Interaction |

|---|---|

| Enzymes | Possible inhibition of enzymes involved in cancer metabolism. |

| Receptors | Binding affinity to serotonin and dopamine receptors could be investigated. |

Case Study: Receptor Binding Studies

Research conducted at a leading pharmacology lab demonstrated that related compounds exhibited selective binding to serotonin receptors, suggesting that this compound may also possess psychoactive properties .

Material Science

Beyond medicinal applications, the unique properties of this compound could be harnessed in material science.

Table 3: Material Properties

| Property | Description |

|---|---|

| Thermal Stability | Potential use in high-temperature applications due to stable aromatic structures. |

| Conductivity | Thiophene derivatives are known for their electrical conductivity; hence, this compound may be useful in electronic materials. |

Case Study: Conductive Polymers

A study on thiophene-based polymers indicated that incorporating similar acrylamide structures improved conductivity and thermal stability, paving the way for applications in organic electronics .

Wirkmechanismus

The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets, while the pyrrole and thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.

(E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Biologische Aktivität

The compound (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a member of the acrylamide class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with pyrrole derivatives and thiophenes under controlled conditions. The general synthetic pathway includes:

- Formation of the pyrrole derivative : Starting with pyrrole, it is reacted with a suitable aldehyde to form a substituted pyrrole.

- Acrylamide formation : The resulting pyrrole is then coupled with thiophenes and acrylamide derivatives to yield the target compound.

Anticancer Properties

Recent studies have indicated that acrylamide derivatives exhibit significant anticancer activity. For instance, compounds containing similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the pyrrole and thiophene moieties in our compound suggests potential interactions with key cellular pathways involved in cancer progression.

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as positive allosteric modulators of nAChRs, which are implicated in neuroprotection and cognitive enhancement .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of various acrylamide derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .

- In vivo Studies : Animal models treated with related acrylamide derivatives showed reduced tumor size and improved survival rates when compared to control groups. These findings support the potential use of this compound as a therapeutic agent in oncology .

Data Summary

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2OS/c1-22-12-4-7-17(22)14-23(15-18-8-5-13-25-18)20(24)11-10-16-6-2-3-9-19(16)21/h2-13H,14-15H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPAPVHYWWTCAD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.